Tert-butyl 4-[[3-[2-(dimethylamino)ethyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-5-yl]methyl]-2-oxo-1,3-oxazolidine-3-carboxylate
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Overview
Description
Tert-butyl 4-[[3-[2-(dimethylamino)ethyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-5-yl]methyl]-2-oxo-1,3-oxazolidine-3-carboxylate is a complex organic compound It features a tert-butyl group, an indole moiety, and an oxazolidine ring
Preparation Methods
The synthesis of Tert-butyl 4-[[3-[2-(dimethylamino)ethyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-5-yl]methyl]-2-oxo-1,3-oxazolidine-3-carboxylate typically involves multiple steps. The process starts with the preparation of the indole derivative, followed by the introduction of the oxazolidine ring. The tert-butyl group is often introduced as a protecting group during the synthesis to prevent unwanted reactions. Industrial production methods may involve optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions.
Reduction: The oxazolidine ring can be reduced to form different derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 4-[[3-[2-(dimethylamino)ethyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-5-yl]methyl]-2-oxo-1,3-oxazolidine-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, while the oxazolidine ring may contribute to its stability and bioavailability. The tert-butyl group can influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar compounds include other indole derivatives and oxazolidine-containing molecules. Compared to these compounds, Tert-butyl 4-[[3-[2-(dimethylamino)ethyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-5-yl]methyl]-2-oxo-1,3-oxazolidine-3-carboxylate is unique due to its specific combination of functional groups, which may result in distinct chemical and biological properties.
Properties
Molecular Formula |
C26H37N3O6 |
---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
tert-butyl 4-[[3-[2-(dimethylamino)ethyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-5-yl]methyl]-2-oxo-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C26H37N3O6/c1-25(2,3)34-22(30)28-15-18(11-12-27(7)8)20-14-17(9-10-21(20)28)13-19-16-33-23(31)29(19)24(32)35-26(4,5)6/h9-10,14-15,19H,11-13,16H2,1-8H3 |
InChI Key |
GQSZPKDPRBKBOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)CC3COC(=O)N3C(=O)OC(C)(C)C)CCN(C)C |
Origin of Product |
United States |
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